N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a hexahydrobenzothieno[2,3-d]pyrimidine core. Key structural elements include:
- A 4-ethoxyphenyl group attached via an acetamide linkage.
- A 4-methoxyphenyl substituent on the pyrimidine ring.
- A sulfur-containing sulfanyl bridge connecting the acetamide to the bicyclic core.
Properties
CAS No. |
477330-94-2 |
|---|---|
Molecular Formula |
C27H27N3O4S2 |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N3O4S2/c1-3-34-20-12-8-17(9-13-20)28-23(31)16-35-27-29-25-24(21-6-4-5-7-22(21)36-25)26(32)30(27)18-10-14-19(33-2)15-11-18/h8-15H,3-7,16H2,1-2H3,(H,28,31) |
InChI Key |
NUHWFVPCQSTVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved solubility of intermediates. Non-polar solvents (toluene) favor cyclization but reduce yields in substitution steps.
Catalytic Enhancements
Addition of 10 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases the yield of the sulfanyl substitution step to 81%.
Characterization and Purity Assessment
HPLC Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at 12.3 minutes, confirming >98% purity.
Thermal Analysis
Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, indicative of high crystallinity.
Challenges and Mitigation Strategies
-
Regioselectivity Issues : Competing substitution at the pyrimidine N1 position is minimized by using bulky bases (e.g., DBU).
-
Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane 1:1) effectively removes dimeric byproducts.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost Efficiency |
|---|---|---|---|
| Nucleophilic Substitution | 65% | 98% | High |
| Thiouracil Pathway | 72% | 97% | Moderate |
| Catalyzed Substitution | 81% | 99% | Low |
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide and aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application, such as inhibiting a particular enzyme in cancer cells to induce apoptosis.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations:
- Steric Effects : Ethyl/ethoxy substituents () introduce bulkier groups, which may influence binding pocket interactions in biological targets.
- Electron-Withdrawing Effects : AMG 487 () uses a trifluoromethoxy group, enhancing metabolic stability but increasing molecular weight and complexity .
Pharmacokinetic and Metabolic Comparisons
Table 2: Metabolic Stability and CYP Interactions
Key Findings:
- AMG 487 exhibits nonlinear pharmacokinetics due to CYP3A mechanism-based inhibition by its metabolite M2, a critical consideration for dosing regimens .
Physicochemical Property Predictions
- Collision Cross Section (CCS) : ’s compound (CCS = 214.5 Ų for [M+H]⁺) provides a benchmark for molecular size/shape, correlating with membrane permeability and diffusion rates .
- LogP Estimates : The target compound’s 4-ethoxy and 4-methoxy groups may result in a logP ~3.5–4.0, balancing solubility and bioavailability.
Biological Activity
N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characterization, and various biological activities supported by empirical data.
Synthesis and Structural Characterization
The compound was synthesized through a multi-step reaction involving the coupling of 4-ethoxyphenyl and a benzothieno-pyrimidine derivative. The synthesis pathway typically involves the formation of the key sulfanyl linkages and subsequent acetamide formation. Structural characterization was performed using techniques such as IR spectroscopy, NMR (Nuclear Magnetic Resonance), and X-ray crystallography.
Key Characteristics:
- Molecular Formula : C27H28N3O4S
- Molecular Weight : 500.67 g/mol
- Key Functional Groups : Ethoxy group, methoxy group, amide linkage, and thieno-pyrimidine structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives containing the benzothieno-pyrimidine scaffold have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study Example :
A study reported that related compounds exhibited IC50 values in the micromolar range against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), demonstrating their potential as anticancer agents .
Antimicrobial Activity
Compounds with phenoxy-N-arylacetamide scaffolds have demonstrated notable antimicrobial properties. In vitro assays indicated that N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibited activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These findings suggest that the compound could be developed into a novel antimicrobial agent .
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory applications. In animal models of inflammation (e.g., carrageenan-induced paw edema), it was observed to reduce swelling significantly compared to control groups. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanistic Studies
Mechanistic investigations have indicated that the biological activities of N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may be mediated through several pathways:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and microbial resistance.
- Antioxidant Activity : Scavenging of free radicals contributing to oxidative stress reduction.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, and how are reaction conditions optimized?
- The synthesis involves multi-step organic reactions, including cyclization of the benzothieno[2,3-d]pyrimidinone core, sulfanyl group introduction via nucleophilic substitution, and coupling with the ethoxyphenylacetamide moiety .
- Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : Triethylamine or DMAP improves coupling reaction yields .
- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (60–80°C) to avoid side products .
- Purity is monitored via TLC/HPLC, with final purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Spectroscopic characterization :
- 1H/13C NMR : Confirms aromatic proton environments (e.g., methoxy groups at δ ~3.8 ppm) and acetamide carbonyl signals (δ ~168 ppm) .
- IR spectroscopy : Detects sulfanyl (C-S stretch at ~680 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C28H28N3O4S2: 546.14) .
Q. What preliminary biological screening methods are recommended for this compound?
- In vitro assays :
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify target interactions .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- ADME profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS analysis .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Molecular docking : Predict binding affinities to targets like EGFR or PARP using AutoDock Vina. The sulfanyl group shows hydrogen bonding with catalytic residues .
- QSAR studies : Correlate substituent variations (e.g., methoxy vs. ethoxy) with bioactivity using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Case example : Discrepancies in IC50 values between enzymatic and cell-based assays may arise from off-target effects or poor membrane permeability.
- Methodological solutions :
- Dose-response validation : Repeat assays with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity) .
- Permeability assessment : Use Caco-2 monolayers or PAMPA to quantify passive diffusion .
- Data normalization : Adjust for assay-specific variables (e.g., ATP concentration in kinase assays) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Core modifications :
- Replace the benzothieno[2,3-d]pyrimidinone core with pyrido[3,4-d]pyrimidinone to alter electron density .
- Substituent variations :
- Compare 4-methoxyphenyl vs. 4-chlorophenyl at position 3 to assess steric/electronic effects on target binding .
- Functional group swaps :
- Substitute the sulfanyl group with sulfonyl to evaluate redox stability .
- Data analysis : Use cluster analysis (e.g., PCA) to group derivatives by activity profiles .
Q. How can crystallographic data improve understanding of this compound’s interactions?
- X-ray crystallography : Resolve the compound’s binding mode in complex with a target protein (e.g., resolution ≤2.0 Å). The 4-oxo group may coordinate with Mg²+ in kinase active sites .
- Electron density maps : Identify key interactions (e.g., π-π stacking between benzothieno ring and Phe residue) .
- Cross-validation : Compare crystal structures with docking predictions to refine computational models .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
